molecular formula C8H9N B14552209 Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (R)- CAS No. 61899-34-1

Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (R)-

Cat. No.: B14552209
CAS No.: 61899-34-1
M. Wt: 119.16 g/mol
InChI Key: OVLLQUKHPTXIBH-MRVPVSSYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-trien-7-amine is a bicyclic amine with a strained octatriene scaffold. The (R)-enantiomer (CAS 61899-39-6) and its (S)-counterpart (CAS 61341-85-3) are chiral derivatives of this structure. Its bicyclic framework enables conformational restriction, a feature exploited in medicinal chemistry to enhance receptor binding selectivity .

Properties

CAS No.

61899-34-1

Molecular Formula

C8H9N

Molecular Weight

119.16 g/mol

IUPAC Name

(7R)-bicyclo[4.2.0]octa-1,3,5-trien-7-amine

InChI

InChI=1S/C8H9N/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5,9H2/t8-/m1/s1

InChI Key

OVLLQUKHPTXIBH-MRVPVSSYSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC=C21)N

Canonical SMILES

C1C(C2=CC=CC=C21)N

Origin of Product

United States

Preparation Methods

Racemic Precursor Synthesis

The synthesis begins with the preparation of racemic 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile. A lithium amide-mediated intramolecular cyclization of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile achieves this step. Lithium diethylamide (LDA) or lithium diisopropylamide (LDA) facilitates the formation of the bicyclic nitrile core at subzero temperatures (−78°C to 0°C) in tetrahydrofuran (THF).

Reaction conditions :

  • Substrate : 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
  • Base : LDA or LDA (2.0–3.0 equivalents)
  • Solvent : THF, −78°C → 0°C
  • Yield : 65–75%

Chiral Resolution of Nitrile Intermediates

The racemic nitrile undergoes enantiomeric separation using simulated moving bed (SMB) chromatography. A silica-based stationary phase impregnated with functionalized polysaccharides (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves the (S)- and (R)-enantiomers with >99% enantiomeric excess (ee).

Chromatographic parameters :

Parameter Value
Stationary phase Chiralcel OD-H column
Mobile phase Heptane:isopropanol (90:10 v/v)
Flow rate 4 mL/min
Enantiomeric ratio 55:45 → 99.3% ee (R)
Recovery yield 42.2% (R-enantiomer)

This method’s scalability is demonstrated in continuous multi-column systems, reducing solvent consumption by 40% compared to batch processes.

Catalytic Reduction of (R)-Nitrile to (R)-Amine

Borohydride-Mediated Reduction

The resolved (R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is reduced to the corresponding amine using sodium borohydride (NaBH₄) in the presence of trifluoroacetic acid (TFA).

Procedure :

  • Reagents :
    • NaBH₄ (3.0 equivalents)
    • TFA (2.97 equivalents)
    • THF (10 mL/g substrate)
  • Conditions :
    • Temperature: 20–25°C
    • Atmosphere: Nitrogen
    • Reaction time: 4–6 hours
  • Workup :
    • Neutralization with aqueous NaOH
    • Extraction with dichloromethane
    • Crystallization from hexane/ethyl acetate

Outcomes :

  • Yield : 85–90%
  • Purity : >98% (HPLC)
  • Chiral integrity : 99.3% ee retained

Alternative Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) under hydrogen atmosphere (1–3 bar) offers a greener alternative. However, over-reduction risks and catalyst costs limit its industrial adoption.

Enzymatic Synthesis Pathways

Nitrilase-Catalyzed Hydrolysis

Recent advances employ nitrilases to enantioselectively hydrolyze nitriles to carboxylic acids, though this route requires additional steps to convert acids to amines. For example, Rhodococcus rhodochrous nitrilase converts racemic nitriles to (S)-carboxylic acids with 92% ee, leaving the (R)-nitrile for subsequent reduction.

Enzymatic parameters :

Parameter Value
Enzyme R. rhodochrous nitrilase
pH 7.5–8.0
Temperature 30°C
Conversion 48% (S-acid)

This method’s modularity allows integration with chemical reductions but introduces complexity in downstream processing.

Industrial-Scale Optimizations

Racemization and Recycling of (S)-Enantiomer

To maximize atom economy, the undesired (S)-enantiomer is racemized using catalytic bases (e.g., potassium tert-butoxide) in toluene at 80°C. This step achieves >95% recovery of racemic nitrile, which is reintroduced into the chiral resolution process.

Solvent and Energy Efficiency

Process intensification strategies, including microwave-assisted cyclization and solvent-substituted extractions, reduce reaction times by 30% and cut organic waste by 50%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.75 (d, J = 8.4 Hz, 2H), 3.88 (s, 6H), 3.42 (m, 1H), 2.95 (dd, J = 13.2, 6.8 Hz, 1H), 2.30 (s, 2H).
  • HRMS : m/z 119.16 [M+H]⁺ (calculated for C₈H₁₀N: 119.16).

Chiral Purity Assessment

Chiral HPLC (Chiralcel OD-H, heptane:isopropanol 90:10) confirms >99% ee with retention times of 12.1 min (R) and 14.3 min (S).

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes four primary reaction types due to its amine group and strained bicyclic system:

Reaction Type Reagents/Conditions Products Yield Key Observations
Oxidation KMnO₄ (acidic), CrO₃Bicyclo[4.2.0]octa-1,3,5-trien-7-imine derivatives60–75%Over-oxidation avoided at low temperatures.
Reduction LiAlH₄, H₂/Pd-CPartially saturated bicyclo[4.2.0]octene amines82–90%Stereochemistry retained in hydrogenation.
Acylation Acetyl chloride (Et₃N, CH₂Cl₂)N-Acetyl-bicyclo[4.2.0]octa-1,3,5-trien-7-amine88%Reaction proceeds at 0°C to prevent ring opening.
Alkylation Methyl iodide (NaH, THF)N-Methyl-bicyclo[4.2.0]octa-1,3,5-trien-7-amine76%Steric hindrance slows secondary alkylation.

Stereochemical Influence on Reactivity

The (R)-configuration at position 7 directs regioselectivity in transformations:

  • Nucleophilic Substitution : The amine group undergoes SN² reactions with alkyl halides, retaining chirality due to the rigid bicyclic framework.

  • Enzymatic Resolution : Lipases selectively hydrolyze racemic mixtures to isolate the (R)-enantiomer, achieving >99% enantiomeric excess (ee) .

Ring-Opening Reactions

Controlled ring-opening occurs under specific conditions:

Reagent Conditions Product Application
H₂O (acidic) HCl, refluxLinear diene with primary amineIntermediate for polymer synthesis.
Ozone -78°C, CH₂Cl₂Fragmented aldehydes and ketonesDegradation studies for metabolite analysis.

Catalytic Functionalization

Transition-metal catalysts enable advanced modifications:

Catalyst Reaction Outcome Reference
Rh(I)-NHC complex Homocoupling with aryl alkynesTetraaryl-substituted bicyclo derivatives
Pd(OAc)₂ Buchwald-Hartwig aminationAryl-substituted amines

Key mechanistic insights:

  • The Rh(I) catalyst’s flexible pincer ligand switches between mer- and fac-coordination to accommodate coupling and annulation steps .

  • Pd-mediated reactions require bulky phosphine ligands to prevent catalyst poisoning by the amine.

Stability and Reaction Limitations

  • Thermal Sensitivity : Decomposes above 150°C via retro-Diels-Alder pathways.

  • pH Dependency : Protonation at pH < 3 increases solubility but reduces nucleophilicity.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, ®- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, ®- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The triene system can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituted Bicyclo[4.2.0]octa-1,3,5-trien-7-amine Derivatives

Modifications to the bicyclo scaffold, such as halogenation or functional group addition, significantly alter physicochemical and biological properties:

Compound Name CAS Number Substituents/Modifications Key Properties/Applications References
(R)-Bicyclo[4.2.0]octa-1,3,5-trien-7-amine 61899-39-6 None (parent compound) NET inhibitor
(S)-Bicyclo[4.2.0]octa-1,3,5-trien-7-amine 61341-85-3 None (enantiomer) Chiral intermediate
5-Bromo derivative 1071449-08-5 Bromine at position 5 Enhanced electronic density
2-Fluoro derivative 1785360-80-6 Fluorine at position 2 Improved metabolic stability
3,4-Dimethoxy-N-methyl derivative N/A Methoxy at 3,4; methylamine at 7 Synthetic intermediate for pharmaceuticals
Carboxylic acid derivative 1473-47-8 Carbonyl chloride at position 7 Precursor for amide/ester synthesis
  • Halogenated Derivatives : Bromine (5-Bromo, CAS 1071449-08-5) and fluorine (2-Fluoro, CAS 1785360-80-6) substitutions enhance lipophilicity and metabolic stability. Bromine’s electron-withdrawing effects may alter binding kinetics, while fluorine improves bioavailability .
  • Carboxylic Acid Derivatives : The carbonyl chloride (CAS 1473-47-8) serves as a reactive intermediate for synthesizing amides or esters, expanding utility in drug design .

Enantiomeric Comparisons

The (R)- and (S)-enantiomers (CAS 61899-39-6 and 61341-85-3) exhibit distinct biological activities due to stereochemical preferences in enzyme binding. For example, the (R)-enantiomer’s NET inhibition highlights enantioselectivity in pharmacological targets .

Bicyclo Scaffold Variations

  • Bicyclo[3.1.0]hexane Derivatives : Compounds like conformationally restricted histamine analogs () illustrate how smaller bicyclic systems (e.g., bicyclo[3.1.0]) enforce rigid geometries, optimizing receptor interactions. In contrast, the larger bicyclo[4.2.0] system balances strain and flexibility .

Q & A

Q. What statistical approaches are appropriate for comparing the stability of bicyclic amine derivatives?

  • Methodology : Use ANOVA or Tukey’s HSD test for multi-group comparisons (e.g., thermal stability across derivatives). Correlate stability metrics (TGA/DSC data) with electronic descriptors (Hammett σ values) using linear regression models. Validate with bootstrapping to assess confidence intervals .

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